molecular formula C9H14N4O B1455977 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 1401561-66-7

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1455977
CAS No.: 1401561-66-7
M. Wt: 194.23 g/mol
InChI Key: FENMNPGYHPABRZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

Intramolecular and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Inhibition of Cytochrome P450 Isoforms

The selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms plays a crucial role in the pharmacokinetics of drugs and the prediction of drug-drug interactions. Compounds with structures similar to 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide could potentially serve as selective inhibitors for specific CYP isoforms, aiding in the optimization of drug metabolism and minimizing adverse effects caused by interactions. The specificity and selectivity of such inhibitors are critical for accurate phenotyping of drug metabolism pathways Khojasteh et al., 2011.

Modulation of Cannabinoid Receptors

Cannabinoid CB1 receptor antagonists, which might share structural motifs with this compound, have shown promise in the treatment of nicotine dependence and potentially other forms of drug addiction. These compounds can modulate the endocannabinoid system, thereby affecting nicotine self-administration and related behaviors, offering a pathway for the development of new therapeutic agents for smoking cessation and possibly other addictive behaviors Foll et al., 2008.

Development of Antidiabetic Agents

Inhibitors of dipeptidyl peptidase IV (DPP IV), a key enzyme in the metabolism of incretin hormones, are valuable for the treatment of type 2 diabetes mellitus. Compounds similar to this compound could potentially act as DPP IV inhibitors, maintaining the activity of incretin hormones and thereby promoting insulin secretion in response to glucose. The exploration of novel inhibitors in this category is ongoing, highlighting the need for selective and effective compounds that do not interfere with other physiological processes Mendieta et al., 2011.

Anticancer Activities

Quinazoline derivatives, which may share structural features with this compound, exhibit a broad range of biological activities, including anticancer effects. These compounds can inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. The structural flexibility of quinazoline and its derivatives allows for the development of novel analogues with enhanced anticancer properties Moorthy et al., 2023.

Mechanism of Action

Target of Action

The primary target of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is the calcitonin gene-related peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels .

Mode of Action

This compound, also known as Atogepant, acts as an antagonist to the CGRP receptors . By binding to these receptors, it prevents the actions of CGRP, thereby inhibiting the transmission of pain signals and the dilation of blood vessels .

Biochemical Pathways

The antagonistic action of this compound on CGRP receptors disrupts the normal functioning of the CGRP pathway . This disruption can lead to a decrease in the transmission of pain signals and the dilation of blood vessels, which are key factors in the pathophysiology of migraines .

Pharmacokinetics

It is known that the compound has been optimized to improve its pharmacokinetic profile, leading to increased oral bioavailability .

Result of Action

The antagonistic action of this compound on CGRP receptors results in the prevention of migraine headaches . It is used for the preventative therapy of episodic migraine headaches .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the patient’s age, as caution should be used in the prescription of Atogepant in the elderly given the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy .

Safety and Hazards

While specific safety and hazards for “3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide” are not mentioned in the search results, it’s important to handle all chemicals with care. For example, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Piperidines and their derivatives continue to be a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and show multidirectional pharmacological activity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or other signaling proteins. These interactions can lead to changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function. For example, prolonged treatment with this compound has been observed to cause sustained changes in gene expression and cellular metabolism, which can have lasting impacts on cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to adverse effects, such as organ toxicity and systemic inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), affecting their availability and function in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within intracellular compartments. For instance, this compound can bind to transport proteins, such as ATP-binding cassette (ABC) transporters, which help in its translocation across the cell membrane. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its affinity for certain binding proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences metabolic processes and energy production .

Properties

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENMNPGYHPABRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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